Cellular Selectivity vs. Ibrutinib in RAMOS
BTK-IN-28 (PID-4) demonstrates superior cellular selectivity compared to ibrutinib in a head-to-head comparison across a panel of BTK-positive, ITK-positive, and BTK/ITK-null cell lines [1]. BTK-IN-28 potently inhibits proliferation of BTK-high RAMOS cells with an IC50 of 2.29±0.52 μM while showing no significant cytotoxicity against any other tested cell line (IC50 >50 μM in 9 other cell lines) [1]. In the same assay system, ibrutinib exhibits non-selective cytotoxicity across all cell types, with IC50 values ranging from 0.29±0.04 μM (RAMOS) to 29.88±0.68 μM (HCT116), including activity against non-malignant MRC-5 and BJ fibroblasts (IC50 27.86±0.48 μM and 28.48±1.23 μM, respectively) [1]. This divergence in selectivity profile is a critical differentiator for researchers requiring pathway-specific interrogation without off-target cellular toxicity.
Ibrutinib IC50 0.29–29.9 µM in all lines
| Evidence Dimension | Cellular Cytotoxicity Selectivity (Panel of 10 cell lines) |
|---|---|
| Target Compound Data | IC50 = 2.29±0.52 μM (RAMOS); IC50 >50 μM in all other 9 cell lines (including ITK-positive, BTK/ITK-null, and non-malignant cells) |
| Comparator Or Baseline | Ibrutinib: IC50 range 0.29±0.04 μM (RAMOS) to 29.88±0.68 μM (HCT116); active against all 10 cell lines, including non-malignant MRC-5 (IC50 27.86±0.48 μM) and BJ (IC50 28.48±1.23 μM) |
| Quantified Difference | BTK-IN-28 shows >20-fold selectivity window (RAMOS vs. all other cell lines); Ibrutinib shows <100-fold selectivity window and toxic to non-malignant cells |
| Conditions | Standard in vitro cytotoxicity assay (72h exposure); cell line panel: A549, HCT116, HCT116 p53-/-, U2OS, JURKAT, CCRF-CEM, RAMOS, K562, MRC-5, BJ |
Why This Matters
For researchers investigating BTK-specific signaling in B-cell malignancies, BTK-IN-28's restricted activity profile minimizes confounding off-target cytotoxicity, enabling cleaner pathway dissection compared to ibrutinib.
- [1] Koraboina CP, et al. Synthesis and Biological Evaluation of Oxindole Sulfonamide Derivatives as Bruton's Tyrosine Kinase Inhibitors. ChemMedChem. 2024;19(1):e202300511. View Source
